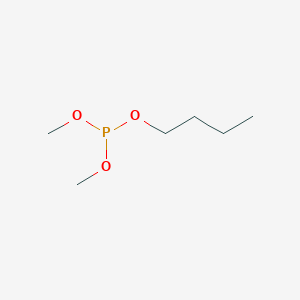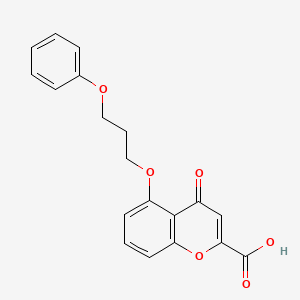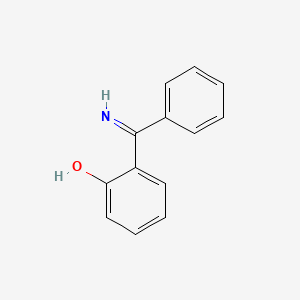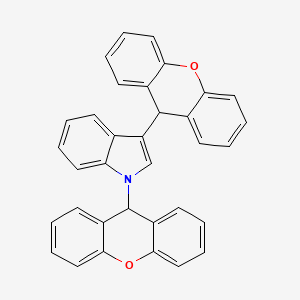![molecular formula C21H45O4P B14641442 Phosphine oxide, tris[(hexyloxy)methyl]- CAS No. 53753-99-4](/img/structure/B14641442.png)
Phosphine oxide, tris[(hexyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, tris[(hexyloxy)methyl]-, is an organophosphorus compound characterized by the presence of three hexyloxy groups attached to a phosphine oxide core. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, tris[(hexyloxy)methyl]-, can be synthesized through the oxidation of the corresponding phosphine. The general reaction involves the use of an oxidizing agent such as oxygen or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[(hexyloxy)methyl]-, may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the phosphine oxide back to the corresponding phosphine.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .
Applications De Recherche Scientifique
Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Another well-known phosphine oxide with three phenyl groups instead of hexyloxy groups.
Tris(2-methoxyphenyl)phosphine oxide: Similar structure but with methoxyphenyl groups.
Uniqueness
Phosphine oxide, tris[(hexyloxy)methyl]-, is unique due to its specific hexyloxy substituents, which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphine oxides may not be as effective .
Propriétés
Numéro CAS |
53753-99-4 |
|---|---|
Formule moléculaire |
C21H45O4P |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
1-[bis(hexoxymethyl)phosphorylmethoxy]hexane |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
Clé InChI |
ITJYOHKXTQLVHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCP(=O)(COCCCCCC)COCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
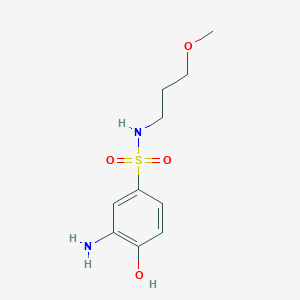
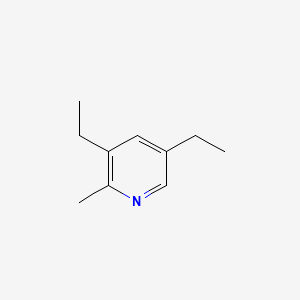
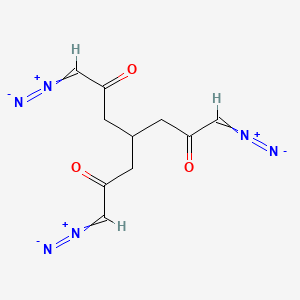
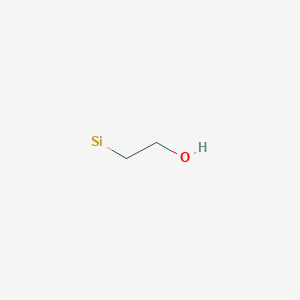
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

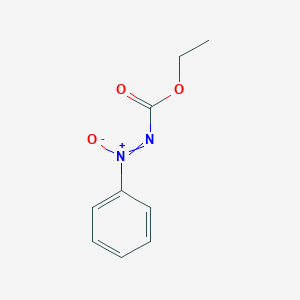

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
